Nerylacetone
Description
Overview of Nerylacetone within the Sesquiterpenoid Class
This compound, with the chemical formula C₁₃H₂₂O, is an acyclic ketone. nih.gov While it is sometimes broadly referred to as a sesquiterpenoid in the literature, it is more accurately classified as a C13-apocarotenoid or an irregular terpenoid. nih.govbioone.orgkoreascience.kr This distinction is critical: true sesquiterpenoids are composed of three isoprene (B109036) units and typically have a C15 backbone. This compound is understood to be a degradation product, formed through the oxidative cleavage of larger carotenoid molecules in plants. koreascience.kr
The compound is the (Z)-isomer, or cis-isomer, of geranylacetone (B162166). nih.gov Its structure features two carbon-carbon double bonds and a ketone functional group. This specific arrangement of atoms and bonds is responsible for its chemical reactivity and biological roles. This compound is found as a volatile component in numerous plants, including in the genus Onosma, ginger, and melon, contributing to their characteristic scents. nih.govkoreascience.krresearchgate.net
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂O |
| IUPAC Name | (5Z)-6,10-dimethylundeca-5,9-dien-2-one |
| Molar Mass | 194.31 g/mol |
| Appearance | Clear colorless liquid |
| Density | 0.868 g/mL at 20 °C |
| CAS Number | 3879-26-3 |
Historical Context and Evolution of this compound Studies
The study of this compound is intrinsically linked to the broader exploration of essential oils and plant volatiles. Initially identified as a natural product present in a wide array of plant species, early research focused on its isolation and structural characterization. Its presence was documented in various essential oils, where it exists alongside its E-isomer, geranylacetone. nih.gov
Over time, the focus of research evolved from simple identification to chemical synthesis and transformation. Scientific investigations established this compound as a valuable and versatile starting material in organic synthesis. Researchers developed methods to synthesize all four stereoisomers of the more complex sesquiterpene farnesol (B120207) from either this compound or geranylacetone, showcasing its utility as a foundational building block. researchgate.net More recent studies have continued this trend, exploring its transformation into other complex molecules through innovative chemical and biological methods.
Current Research Frontiers and Academic Significance of this compound
The academic significance of this compound today is multifaceted, with active research in plant science, entomology, and biocatalysis. In the field of chemical ecology, this compound is studied for its role in plant defense mechanisms. smolecule.com Research has demonstrated its activity as an antifeedant and repellent against various insects, such as the green peach aphid (Myzus persicae), highlighting its importance in mediating plant-herbivore interactions. nih.govmdpi.com
In the realm of biotechnology and synthetic chemistry, this compound serves as a key biosynthetic precursor. thieme-connect.com Scientists are exploring its use in microbial transformations and enzyme-catalyzed reactions to produce high-value chemicals. For example, fungal strains like Acremonium roseum and Fusarium oxysporum can convert this compound into specific enantiomers of γ-butyrolactones, which are important chemical intermediates. nih.govresearchgate.net
Furthermore, advanced research in biocatalysis utilizes engineered enzymes, such as squalene-hopene cyclases (SHCs), to perform complex cyclization reactions on this compound. researchgate.net These enzymatic processes can convert this compound into valuable fragrance compounds, such as enantiopure dihydroionone derivatives and unnatural (+)-α-ambrinol, with high selectivity. researchgate.netgoogleapis.com The ability to selectively convert the Z-isomer (this compound) over the E-isomer is a notable frontier, demonstrating the compound's importance in developing highly specific and sustainable chemical syntheses. googleapis.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z)-6,10-dimethylundeca-5,9-dien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZUNIKWNYHEJJ-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CCC(=O)C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3879-26-3, 68228-05-7, 3796-70-1 | |
| Record name | Nerylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003879263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecadien-2-one, 6,10-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6,10-dimethylundecadien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.072 | |
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| Record name | Nerylacetone | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERYLACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ9PY9FK2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Geranylacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031846 | |
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Natural Occurrence and Ecological Distribution of Nerylacetone
Presence in Plant Species and Essential Oils
Nerylacetone is a volatile organic compound contributing to the characteristic aroma of many plants. It is found in various parts of the plant, including the flowers, leaves, and fruits.
Distribution in Citrus Species and Other Fruits
This compound has been identified as a volatile component in several Citrus species. For instance, it is present in the essential oil of Citrus aurantium var. bergamia (bergamot orange) leaves and the flowers of the bitter orange tree (Citrus aurantium). thegoodscentscompany.comresearchgate.net A review of the chemical composition of essential oils from the peels of Citrus limon, Citrus aurantium, and Citrus limetta also notes the presence of this compound. researchgate.net
Beyond citrus, this compound is a flavor component in a variety of other fruits, including mangoes. wikipedia.orgmdpi.com Its presence has also been documented in different melon (Cucumis melo L.) breeding lines and caper (Capparis spinosa L.) fruits. nih.govresearchgate.net
Table 1: Presence of this compound in Select Fruits
| Fruit | Scientific Name | Reference |
|---|---|---|
| Mango | Mangifera indica | wikipedia.org |
| Melon | Cucumis melo | nih.gov |
| Caper | Capparis spinosa | researchgate.net |
| Bergamot Orange | Citrus aurantium var. bergamia | thegoodscentscompany.com |
| Bitter Orange | Citrus aurantium | thegoodscentscompany.com |
Detection in Vegetable Crops (e.g., rice, mango, tomatoes)
The occurrence of this compound extends to several vegetable crops. It is a known flavor component of rice (Oryza sativa) and tomatoes (Solanum lycopersicum). wikipedia.org Research on tomato powder quality has identified this compound as one of the discriminant volatile compounds. researchgate.net Furthermore, it has been reported in corn (Zea mays). nih.gov
Isolation from Specific Plant Families (e.g., Paulowniaceae, Zingiberaceae)
This compound is a constituent of the essential oils of plants from the Paulowniaceae and Zingiberaceae families. mdpi.com Specifically, it has been isolated from the flowers of Paulownia tomentosa (empress tree), where it was identified as one of the major components of the volatile oil. researchgate.netresearchgate.net It is also found in ginger (Zingiber officinale), a member of the Zingiberaceae family. mdpi.com Additionally, this compound has been noted as a frequent compound among species of the Celastraceae family. x-mol.net
Occurrence in Microorganisms (e.g., fungi, yeast)
While primarily known as a plant metabolite, this compound has also been associated with microorganisms. The plant pathogenic fungus Glomerella cingulata has been shown to biotransform this compound. capes.gov.br In this process, the fungus metabolizes this compound, resulting in the formation of other compounds through oxidation and reduction reactions. capes.gov.br The occurrence of various fungi and yeasts has been documented in diverse environments, and their metabolic activities can contribute to the production of a wide array of volatile organic compounds. nih.govnih.govscielo.brresearchgate.net However, the direct production of this compound by fungi and yeast as a primary metabolic product is not as extensively documented as its presence in plants.
Ecological Roles of this compound in Biological Systems
This compound plays a significant role in the interactions between plants and their environment, particularly in defense against herbivores.
Role in Plant Defense Mechanisms
This compound is recognized as a semiochemical, a chemical substance that carries a message, influencing the behavior of other organisms. pherobase.compherobase.com It functions as a deterrent and antifeedant against certain insects. For instance, studies have shown that this compound has a deterrent effect on the green peach aphid, Myzus persicae, a major agricultural pest. mdpi.comresearchgate.netnih.gov This deterrent activity can inhibit the aphid from settling on treated leaves. researchgate.net
The production of this compound can also be induced by herbivore damage. Research on asparagus plants has revealed that mechanically damaged plants had significantly more this compound in their headspace compared to undamaged or insect-damaged plants. tandfonline.com This suggests that the release of this compound can be part of a plant's response to physical injury, potentially signaling to herbivores that the plant is damaged and may be a less suitable food source. tandfonline.com Plant secondary metabolites, including terpenoids like this compound, are crucial components of plant defense systems against a variety of insect herbivores. chemijournal.comnih.gov
Involvement in Plant-Insect Interactions
This compound plays a multifaceted role in the complex interactions between plants and insects, acting as a key signaling molecule. mdpi.comnih.govdntb.gov.ua It can function as both a deterrent and an attractant, influencing the behavior of various insect species. mdpi.comsolubilityofthings.com
Research has demonstrated that this compound exhibits deterrent and repellent effects on certain herbivores. mdpi.comnih.govdntb.gov.ua For instance, it has been shown to have a deterrent effect on the bark beetle Ips subelongatus and a repellent effect on ticks (Rhipicephalus appendiculatus). nih.gov Studies on the green peach aphid, Myzus persicae, have revealed that while this compound has a weak preingestive deterrent activity, it demonstrates a more significant postingestive deterrent effect, causing aphids to not settle on treated leaves after feeding. mdpi.comnih.govdntb.gov.uaresearchgate.net This suggests that the compound influences the aphids' decision to stay on a plant after an initial taste.
Conversely, this compound can also act as a kairomone, a chemical signal that benefits the receiver. It has been found to be attractive to certain insects, such as the northern corn rootworm, Diabrotica barberi. oup.comresearchgate.net This attraction is significant in the context of host-finding for these insects. The compound is also a component of the pheromone blend for some longhorn beetle species, indicating its role in intraspecific communication.
The following table summarizes the observed effects of this compound on different insect species:
| Insect Species | Type of Interaction | Observed Effect |
| Myzus persicae (Green Peach Aphid) | Deterrent | Postingestive deterrent activity, refusal to settle on treated leaves. mdpi.comnih.govdntb.gov.uaresearchgate.net |
| Ips subelongatus (Bark Beetle) | Deterrent | Deterrent activity. nih.gov |
| Rhipicephalus appendiculatus (Tick) | Repellent | Repellent activity. nih.gov |
| Diabrotica barberi (Northern Corn Rootworm) | Attractant (Kairomone) | Attracts feral adults. oup.comresearchgate.net |
| Cactoblastis cactorum (Moth) | Signal | Elicits responses in olfactory receptor cells. oup.com |
Contribution to Volatile Organic Compound Profiles
This compound is a component of the volatile organic compound (VOC) profile in a diverse range of plant species. creaf.cat These VOCs are crucial for a plant's interaction with its environment, including attracting pollinators and defending against herbivores. creaf.cat The presence and concentration of this compound can vary significantly between different plant species and even different parts of the same plant.
It is a known constituent of the essential oils of various plants, including Paulownia tomentosa and ginger (Zingiber officinale). mdpi.comnih.gov this compound has also been identified in the floral scents of some plant families, such as the Rubiaceae. researchgate.net In a study of wild cyclamen species, this compound was a major component of the floral scent in C. libanoticum, C. cyprium, and C. pseudibericum. agriculturejournals.cz
This compound also contributes to the aroma of many fruits. mdpi.com It has been detected in fruits such as melon, where its concentration can vary among different breeding lines. nih.gov It is also found in caper plants, with its presence noted in shoots and flowers. researchgate.net
The following table provides examples of plant species in which this compound has been identified as a volatile organic compound:
| Plant Species | Family | Part(s) Where Found |
| Zea mays (Corn) | Poaceae | - nih.gov |
| Origanum vulgare (Oregano) | Lamiaceae | - nih.gov |
| Paulownia tomentosa | Paulowniaceae | Essential Oil. mdpi.comnih.gov |
| Zingiber officinale (Ginger) | Zingiberaceae | Essential Oil. mdpi.comnih.gov |
| Various species | Rubiaceae | Floral Scent. researchgate.net |
| Cyclamen libanoticum | Primulaceae | Floral Scent. agriculturejournals.cz |
| Cyclamen cyprium | Primulaceae | Floral Scent. agriculturejournals.cz |
| Cyclamen pseudibericum | Primulaceae | Floral Scent. agriculturejournals.cz |
| Cucumis melo (Melon) | Cucurbitaceae | Fruit. nih.gov |
| Capparis spinosa (Caper) | Capparaceae | Shoots, Flowers. researchgate.net |
| Helichrysum italicum | Asteraceae | Flowers, Herb. mdpi.com |
| Opuntia stricta | Cactaceae | Headspace. oup.com |
Biosynthetic Pathways and Regulation of Nerylacetone
General Terpenoid Biosynthesis Framework
Terpenoids, also known as isoprenoids, constitute a large and diverse class of naturally occurring organic chemicals. acs.org Their biosynthesis is a cornerstone of secondary metabolism in plants and other organisms.
The biosynthesis of all terpenoids, including nerylacetone, originates from the isoprenoid pathway. scbt.com This pathway is responsible for producing the fundamental five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.gov These C5 units are sequentially condensed to form linear precursors of varying chain lengths, which then serve as the substrates for the synthesis of the vast array of terpenoid structures. acs.org In most eukaryotes, the mevalonate (B85504) (MVA) pathway is the primary route for isoprenoid production. nih.gov
Specific Enzymatic Steps in this compound Biosynthesis
While the general framework of terpenoid biosynthesis provides the foundational precursors, the specific formation of this compound involves precise enzymatic reactions that act on larger molecules.
This compound can be formed through the oxidative cleavage of carotenoids. wikipedia.orgsmolecule.com This process involves the enzymatic breakdown of larger carotenoid molecules at specific double bonds, resulting in the formation of smaller apocarotenoids, including this compound. mdpi.com This oxidative degradation is a key mechanism for the production of various aroma compounds in plants.
The enzymes responsible for the oxidative cleavage of carotenoids are known as carotenoid cleavage dioxygenases (CCDs) or carotenoid oxygenases. wikipedia.orgsmolecule.comnih.gov These non-heme iron enzymes catalyze the cleavage of carbon-carbon double bonds within the carotenoid backbone, leading to the formation of aldehydes or ketones. mdpi.com The action of specific carotenoid oxygenases on particular carotenoid substrates can yield this compound as one of the products. uma.pt
Carotenoid Oxidation Mechanisms
Precursor Molecules and Metabolic Intermediates (e.g., geraniol)
The biosynthesis of this compound is directly linked to several key precursor and intermediate molecules. Geraniol, a monoterpenoid alcohol, is a recognized precursor in some synthetic pathways to this compound. ontosight.ai In nature, this compound is a geometric isomer of geranylacetone (B162166). sci-hub.se Both this compound and geranylacetone can be derived from the oxidative degradation of carotenoids. wikipedia.orgsmolecule.com Furthermore, nerol, the Z-isomer of geraniol, is structurally related to this compound. acs.org The interconversion and modification of these and other terpenoid intermediates are crucial for the final synthesis of this compound.
Regulatory Mechanisms of this compound Biosynthesis in Vivo
The in vivo production of this compound is subject to complex regulatory mechanisms that control the flux through the terpenoid biosynthetic pathway and the activity of specific enzymes. While detailed regulatory pathways specifically for this compound are not extensively documented, the general principles of terpenoid regulation in plants can be inferred. The expression of genes encoding key enzymes, such as carotenoid oxygenases, is likely to be regulated by developmental cues, environmental stimuli, and the presence of specific precursor molecules. For instance, the biosynthesis of fragrance compounds in many plants is known to be temporally and spatially regulated, often coinciding with flowering or fruit ripening to attract pollinators or seed dispersers.
Chemical Synthesis and Derivatization Strategies for Nerylacetone
De Novo Chemical Synthesis Methodologies
De novo synthesis of nerylacetone involves constructing the molecule from simpler, more readily available precursors. These methods range from classical C-C bond-forming reactions to complex rearrangements.
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, typically involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate. wikipedia.org While direct, single-step Aldol condensation to form this compound is not a commonly cited primary route, the principles of this reaction are applied in multi-step syntheses. For instance, an Aldol-type reaction can be used to construct portions of the carbon skeleton. One synthetic approach involves the Aldol condensation of a ketone with an appropriate aldehyde, which could furnish a precursor that is then further elaborated to yield the final this compound structure. scispace.commagritek.com
The Wittig reaction, which converts a ketone or aldehyde to an alkene using a phosphonium (B103445) ylide, is a powerful tool for the synthesis of this compound, particularly when stereoselectivity is required. lumenlearning.com A key advantage of the Wittig reaction is its ability to form the Z-alkene under specific conditions, which is crucial for producing this compound. oup.comoup.com In a notable application, the Wittig reaction between a protected α-alkoxy ketone, such as benzyloxyacetone (B1333929) or tetrahydropyranyloxyacetone, and 4-pentynylidenetriphenylphosphorane under salt-free conditions yields a (Z)-2-methyl-2-alkenol derivative with high stereoselectivity (95-96% Z-isomer). oup.comoup.com This intermediate serves as a critical building block that is subsequently converted into this compound. oup.com
Oxidative transformations can be employed to generate the ketone functional group of this compound from an alcohol precursor. For example, the allylic oxidation of nerol, the corresponding alcohol, can yield neral, which can then be further manipulated to form this compound. Biocatalytic methods using cytochrome P450 monooxygenases have demonstrated the ability to selectively oxidize acyclic terpenoids. uni-stuttgart.de While some microbial transformations of this compound lead to derivatives like epoxides or hydroxylated products, the underlying principle of oxidizing a precursor is a valid synthetic strategy. uni-stuttgart.deresearchgate.netnih.gov For instance, the oxidation of this compound itself using reagents like m-chloroperoxybenzoic acid (m-CPBA) has been used to synthesize its epoxy-derivatives. nih.govmdpi.com
One of the most established and industrially significant methods for producing a mixture of geranylacetone (B162166) and this compound is the Carroll rearrangement. chemicalbook.com This reaction involves the thermal rearrangement of an allylic β-keto ester, formed in situ from the reaction of linalool (B1675412) with ethyl acetoacetate (B1235776). wikipedia.orgchemicalbook.com The process is typically catalyzed by aluminum compounds, such as aluminum isopropoxide. google.com The reaction proceeds via the transesterification of linalool with ethyl acetoacetate, followed by a oup.comoup.com-sigmatropic rearrangement and subsequent decarboxylation to yield the final ketone product. chemicalbook.comchemicalbook.com A notable outcome of this method is the formation of an isomeric mixture. For example, using sodium dihydrogen phosphate (B84403) as a catalyst at 170°C, a total yield of up to 97.5% can be achieved, with a geranylacetone to this compound ratio of approximately 6:4. chemicalbook.com
Table 1: Comparison of this compound Synthesis Routes
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Outcome |
| Carroll Rearrangement | Linalool, Ethyl acetoacetate | Aluminum isopropoxide or NaH₂PO₄ | Mixture of (E)-Geranylacetone and (Z)-Nerylacetone. chemicalbook.com |
| Wittig Reaction | Benzyloxyacetone, 4-pentynylidenetriphenylphosphorane | n-Butyllithium | Highly stereoselective for (Z)-isomer precursor. oup.com |
| From Myrcene (B1677589) (Route 1) | Myrcene, Methyl acetoacetate | Precious metal catalyst | Isomeric mixture. chemicalbook.comdokumen.pub |
| From Myrcene (Route 2) | Myrcene, Hydrogen chloride, Ethyl acetoacetate | - | Isomeric mixture. chemicalbook.comdokumen.pub |
Myrcene, a readily available monoterpene, serves as a versatile starting material for the synthesis of this compound and geranylacetone. chemicalbook.comdokumen.pub Two primary routes have been developed:
The first route involves the direct reaction of myrcene with methyl acetoacetate in the presence of an expensive precious metal catalyst. The resulting intermediate undergoes hydrolysis and decarboxylation to give the final product mixture. chemicalbook.comdokumen.pub
A second, more cost-effective route avoids precious metals. It begins with the addition of hydrogen chloride to myrcene to produce geranyl chloride and its isomers. This chloride mixture is then reacted with ethyl acetoacetate, followed by hydrolysis and decarboxylation, to generate the ketone. chemicalbook.comdokumen.pub
Carroll Rearrangement Utilizing Linalool and Ethyl Acetoacetate
Stereoselective Chemical Synthesis of this compound (Z-isomer)
Achieving a high stereoselectivity for the Z-isomer (this compound) is a significant challenge that is often addressed using the Wittig reaction. A multi-step synthesis has been reported that provides excellent control over the double bond geometry. oup.comcapes.gov.br
The key steps in this stereoselective synthesis are as follows: oup.com
Wittig Reaction: A protected α-alkoxyketone (e.g., tetrahydropyranyloxyacetone) is reacted with 4-pentynylidenetriphenylphosphorane. This step is crucial as it establishes the Z-configuration of the double bond, affording (Z)-2-methylhept-2-en-6-yn-1-ol after deprotection with high stereochemical purity (Z/E = 96/4). oup.com
Bromination: The resulting allylic alcohol is converted to the corresponding allylic bromide using phosphorus tribromide, preserving the double bond's stereochemistry. oup.com
Coupling: The bromide is then coupled with prenyl p-tolyl sulfone using n-butyllithium as a base. oup.com
Reductive Desulfonation: The sulfonyl group is removed using lithium in ethylamine. oup.com
Hydration: Finally, hydration of the terminal alkyne group, catalyzed by mercury(II) sulfate (B86663) and sulfuric acid, furnishes this compound. oup.com
This sequence demonstrates a sophisticated approach to control stereochemistry, building the molecule in a stepwise fashion to ensure the desired (Z)-geometry in the final product. oup.com
Synthesis of this compound Derivatives and Analogs
The modification of the this compound structure has been a subject of chemical and biochemical research to generate novel compounds with potentially altered properties. These derivatization strategies primarily target the ketone functional group and the two carbon-carbon double bonds within the molecule, leading to a variety of analogs through reactions such as epoxidation, hydroxylation, and cyclization.
Epoxidation Reactions and Epoxy-Derivative Synthesis (e.g., 9,10-epoxythis compound)
Epoxidation is a common strategy for modifying this compound, typically targeting the terminal double bond due to its higher reactivity. The synthesis of (±)-9,10-epoxythis compound is a well-documented example of this transformation.
Chemical Synthesis: Racemic (±)-9,10-epoxythis compound can be synthesized from its parent compound, this compound, through an oxidation reaction. mdpi.com This is commonly achieved using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in an anhydrous dichloromethane (B109758) solvent. mdpi.com To selectively obtain the monoepoxy derivative and protect the double bond between carbons C-5 and C-6, the reaction is conducted at a low temperature of 0°C. mdpi.com This method has been reported to produce 9,10-epoxythis compound in a 72% yield. mdpi.com
The formation of the oxirane ring is confirmed through spectroscopic analysis. mdpi.com In the ¹H NMR spectrum, a characteristic triplet from the H-9 proton appears, while the ¹³C NMR spectrum shows a significant upfield shift for the C-9 and C-10 signals (to δ = 64.00 and 58.33 ppm, respectively) compared to the starting this compound. mdpi.com
Biocatalytic Synthesis: In addition to chemical methods, biocatalysis offers a route to epoxidized derivatives. The wild-type enzyme of cytochrome P450 CYP102A1 has been shown to convert this compound into two different epoxides. unesp.bruni-stuttgart.de The major product is 9,10-epoxythis compound, accounting for 47% of the product mixture, while 5,6-epoxythis compound is formed as a minor product at 11%. unesp.bruni-stuttgart.de
| Product | Method | Reagent/Catalyst | Key Conditions | Yield/Product Ratio | Reference |
|---|---|---|---|---|---|
| (±)-9,10-Epoxythis compound | Chemical Synthesis | m-CPBA | Dichloromethane, 0°C | 72% | mdpi.com |
| 9,10-Epoxythis compound | Biocatalysis | CYP102A1 (wild type) | Enzymatic Conversion | 47% of total product | unesp.bruni-stuttgart.de |
| 5,6-Epoxythis compound | Biocatalysis | CYP102A1 (wild type) | Enzymatic Conversion | 11% of total product | unesp.bruni-stuttgart.de |
Hydroxylation Products and Their Generation
Hydroxylation introduces a hydroxyl group (-OH) into the this compound structure, typically at allylic positions, creating alcohol derivatives. This transformation is predominantly achieved through biocatalysis, utilizing the high selectivity of enzymes.
Biocatalytic Hydroxylation: Cytochrome P450 monooxygenases are particularly effective for this purpose. uni-stuttgart.de Enzymes from the CYP154 family, such as CYP154A from Nocardia farcinica and CYP154E1 from Thermobifida fusca YX, have demonstrated the ability to hydroxylate this compound. uni-stuttgart.debeilstein-journals.org The reaction with CYP154A yields a mixture of 11-hydroxy- and 12-hydroxythis compound. uni-stuttgart.de Similarly, in vivo conversions have been shown to produce 8-hydroxy-, 11-hydroxy-, and 12-hydroxythis compound. uni-stuttgart.de
The selectivity of these reactions can be finely tuned through protein engineering. While the wild-type CYP154E1 enzyme produces a mixture of hydroxylated products, specific mutants can dramatically shift the product distribution. beilstein-journals.org For instance, the V286A mutant of CYP154E1 predominantly generates 12-hydroxythis compound, which constitutes 75% of the total product formed. beilstein-journals.org
The CYP102A1 wild-type enzyme also produces allylic alcohols from this compound, though as minor products compared to its epoxidation activity. unesp.bruni-stuttgart.de In this case, 11-hydroxythis compound and 12-hydroxythis compound are formed in proportions of 11% and 1%, respectively. unesp.bruni-stuttgart.de
| Product | Catalyst | Product Ratio | Reference |
|---|---|---|---|
| 11-Hydroxythis compound | CYP154A | Forms a mixture of both | uni-stuttgart.de |
| 12-Hydroxythis compound | |||
| 11-Hydroxythis compound | CYP102A1 (wild type) | 11% of total product | unesp.bruni-stuttgart.de |
| 12-Hydroxythis compound | 1% of total product | ||
| 12-Hydroxythis compound | CYP154E1 (V286A mutant) | 75% of total product | beilstein-journals.org |
| 8-Hydroxythis compound | In vivo conversion | Forms a mixture | uni-stuttgart.de |
| 11-Hydroxythis compound | |||
| 12-Hydroxythis compound |
Other Functional Group Modifications
Beyond epoxidation and hydroxylation, other synthetic strategies have been employed to create more complex derivatives and analogs of this compound by modifying its core structure and functional groups. These include microbial transformations leading to lactones and acid-catalyzed cyclizations.
Microbial Transformation to γ-Butyrolactone: Fungal biotransformation has been successfully used to convert this compound into a natural γ-butyrolactone. nih.govresearchgate.net Cultures of Acremonium roseum and Fusarium oxysporum transform this compound into (4R, 5R)-5-(4'-methyl-3'-pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one. nih.govresearchgate.net This process involves a cascade of enzymatic reactions, including oxidation and subsequent lactonization. researchgate.net The transformation is highly efficient and stereoselective, with Fusarium oxysporum providing a 61% yield with an enantiomeric excess (ee) of 82%, and Acremonium roseum resulting in a 24% yield with a higher ee of 94%. nih.gov
Acid-Catalyzed Cyclization: this compound can also undergo intramolecular cyclization to form monocyclic products. nih.gov The use of a Brønsted-acid biocatalyst, specifically the AacSHC (squalene-hopene cyclase) enzyme, enables the product- and enantioselective monocyclization of this compound. nih.gov This reaction yields (−)-γ-dihydroionone with high selectivity. nih.gov
| Product | Method | Catalyst/Microorganism | Yield | Reference |
|---|---|---|---|---|
| (4R, 5R)-5-(4'-methyl-3'pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one | Microbial Transformation | Fusarium oxysporum | 61% | nih.gov |
| Acremonium roseum | 24% | |||
| (−)-γ-Dihydroionone | Biocatalytic Cyclization | AacSHC Enzyme | High selectivity | nih.gov |
Enzymatic Transformations and Biocatalysis of Nerylacetone
Microbial Biotransformations of Nerylacetone
Whole-cell biotransformation using microorganisms is an effective strategy for functionalizing this compound. dntb.gov.uamedcraveonline.com Fungi, in particular, have been extensively studied for their ability to convert this substrate into structurally diverse and often chiral molecules.
Fungal Bioconversions (e.g., Acremonium roseum, Fusarium oxysporum, Glomerella cingulata)
Several fungal strains have demonstrated the ability to metabolize this compound, yielding valuable products such as γ-butyrolactones and various hydroxylated derivatives.
The biotransformation of this compound by cultures of Acremonium roseum (AM336) and Fusarium oxysporum (AM13) results in the formation of a natural γ-butyrolactone: (+)-(4R, 5R)-5-(4'-methyl-3'-pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one. researchgate.netmdpi-res.comescarpmentlabs.com This conversion is highly stereoselective. In the case of A. roseum, the lactone is produced with a 24% yield and a high enantiomeric excess (ee) of 94%. mdpi-res.comescarpmentlabs.comnih.gov F. oxysporum provides a significantly higher yield of 61%, with an enantiomeric excess of 82%. mdpi-res.comescarpmentlabs.comnih.gov
The plant pathogenic fungus Glomerella cingulata also actively metabolizes this compound, primarily through oxidation at the remote double bond. dntb.gov.ua The major product identified from this biotransformation is (Z)-9,10-dihydroxy-6,10-dimethyl-5-undecen-2-one. dntb.gov.ua Additional transformations by G. cingulata involve hydration of the double bond and reduction of the carbonyl group, leading to a variety of other metabolites. dntb.gov.ua
Table 1: Products from the Biotransformation of this compound by Glomerella cingulata
| Product Name | Transformation Type |
|---|---|
| (Z)-9,10-dihydroxy-6,10-dimethyl-5-undecen-2-one | Oxidation at remote double bond (Major Product) |
| (Z)-6,10-dimethyl-5,9-undecadien-2-ol | Carbonyl reduction |
| (Z)-10-hydroxy-6,10-dimethyl-5-undecen-2-one | Hydration at remote double bond |
| (Z)-6,10-dimethyl-5-undecen-2,9,10-triol | Carbonyl reduction and oxidation at remote double bond |
Source: dntb.gov.ua
Bacterial and Yeast Biotransformations
While fungi have been a primary focus, bacteria and yeasts are also recognized as powerful biocatalysts for terpene transformations. dntb.gov.uamedcraveonline.comjmaps.in Yeasts such as Saccharomyces, Yarrowia, Rhodotorula, and Candida are known to be involved in the biotransformation of various hop-derived terpenes during fermentation processes, leading to novel flavor and aroma compounds. nih.govdntb.gov.uamdpi.com However, specific and detailed studies on the biotransformation of this compound by bacterial or yeast strains are less documented in scientific literature compared to fungal conversions. jmaps.injmaps.in The general metabolic machinery for terpene modification exists within these microorganisms, suggesting potential for this compound conversion, though this remains an area for further exploration. escarpmentlabs.comdntb.gov.ua
Stereochemical Control in Microbial Transformations
A key advantage of microbial biotransformations is the high degree of stereochemical control, which is difficult to achieve with conventional chemical synthesis. medcraveonline.com The conversion of this compound into (+)-(4R, 5R)-5-(4'-methyl-3'-pentenyl)-4-hydroxy-5-methyl-dihydrofuran-2-one by Acremonium roseum and Fusarium oxysporum serves as an excellent example. mdpi-res.comescarpmentlabs.com These fungal systems produce the (+)-enantiomer with high optical purity, demonstrating their ability to control the stereochemistry at two newly formed chiral centers. mdpi-res.comnih.gov The enantiomeric excess of 94% achieved with A. roseum highlights the precision of its enzymatic machinery in orchestrating the cyclization and oxidation cascade. escarpmentlabs.comnih.gov
Cytochrome P450 Monooxygenase-Mediated Oxidations
Cytochrome P450 monooxygenases (P450s) are a versatile class of enzymes that catalyze the regio- and stereospecific oxidation of a wide range of substrates, including this compound. researchgate.netubm.ro By activating molecular oxygen, these enzymes can introduce hydroxyl groups or epoxides at specific positions on the carbon skeleton. mdpi.com
Regioselectivity and Chemoselectivity in this compound Oxidation (e.g., CYP154E1, CYP102A1 variants)
The regioselectivity and chemoselectivity of P450-mediated this compound oxidation can be tuned through enzyme selection and protein engineering.
The wild-type enzyme CYP154E1 from Thermobifida fusca YX oxidizes this compound with high conversion (98%) but moderate regioselectivity, yielding three different allylic alcohols. jmaps.in Protein engineering at position 286 in the active site has been shown to alter this selectivity. researchgate.net The V286A mutant, for instance, significantly shifts the product distribution to favor the formation of 12-hydroxythis compound. researchgate.netrahrbsg.com
Table 2: Regioselectivity in this compound Oxidation by CYP154E1 and its V286A Mutant
| Enzyme | Product | Selectivity (% of Total Product) |
|---|---|---|
| CYP154E1 WT | 12-hydroxythis compound | 56% |
| 11-hydroxythis compound | 32% | |
| 7-hydroxythis compound | 12% | |
| CYP154E1 V286A | 12-hydroxythis compound | 75% |
Source: jmaps.inresearchgate.net
Variants of CYP102A1 (P450 BM-3) from Bacillus megaterium also demonstrate variable selectivity towards this compound. jmaps.in A triple mutant (R47L/Y51F/F87V) was found to convert this compound into a mixture of five different products, including both allylic alcohols and epoxides. medcraveonline.com This contrasts sharply with its action on the stereoisomer geranylacetone (B162166), showcasing the enzyme's chemoselectivity. Screening of a minimal library of CYP102A1 variants, with mutations at hotspots like positions 87 and 328, has revealed several mutants with altered and improved regio- and chemoselectivity for this compound oxidation. medcraveonline.com
Influence of Substrate Stereoisomerism on Enzymatic Product Profiles
The stereoisomerism of the substrate profoundly impacts the outcome of P450-catalyzed oxidations. The geometric difference between this compound (Z-isomer) and its corresponding E-isomer, geranylacetone, leads to distinct product profiles with the same enzyme.
With wild-type CYP154E1 , the Z-isomer this compound is oxidized with higher selectivity to allylic alcohols compared to the E-isomer geranylacetone, which yields a mixture of alcohols and an epoxide. jmaps.in
This effect is even more pronounced with engineered CYP102A1 variants. mdpi.com The R47L/Y51F/F87V mutant of CYP102A1 oxidizes this compound to a mixture of several products. In stark contrast, the same enzyme exclusively catalyzes the epoxidation of geranylacetone to 9,10-epoxygeranylacetone with high activity and excellent enantioselectivity (97% ee). mdpi.com This demonstrates that the cis/trans configuration of the double bond at the C5-C6 position is a critical determinant for the binding orientation within the enzyme's active site, thereby dictating whether the reaction proceeds via allylic hydroxylation or epoxidation.
Terpene Cyclase Catalysis and Cascade Reactions
Terpene cyclases are remarkable enzymes that orchestrate complex cyclization cascades, transforming simple, linear terpenoids into structurally diverse cyclic and polycyclic molecules. beilstein-journals.org These enzymes achieve high levels of control over product and stereoselectivity by pre-folding the substrate within a confined active site, guiding the trajectory of highly reactive carbocation intermediates. nih.gov Class II terpene cyclases, such as squalene-hopene cyclases (SHCs), initiate this cascade through Brønsted acid catalysis, protonating a double bond to trigger a series of C-C bond formations. beilstein-journals.orgnih.gov While these enzymes naturally produce complex polycyclic scaffolds, recent research has focused on engineering them to halt the reaction cascade prematurely, thereby isolating valuable monocyclic intermediates. nih.gov
Engineered Squalene-Hopene Cyclases for Directed Cyclization
The native function of squalene-hopene cyclases (SHCs), like the one from Alicyclobacillus acidocaldarius (AacSHC), is to catalyze the extensive polycyclization of squalene (B77637) into the pentacyclic hopene. nih.govnih.gov However, the catalytic promiscuity of these enzymes allows them to accept non-natural substrates, such as this compound. nih.gov Through protein engineering, scientists have successfully redirected the catalytic activity of SHCs to favor monocyclization over polycyclization.
The cyclization of this compound catalyzed by AacSHC can potentially yield five different products: three monocyclic isomers (α-, β-, and γ-dihydroionone), a water-addition product, and a bicyclic product. nih.gov By introducing specific mutations into the active site of AacSHC, researchers have managed to control the reaction outcome with high precision. For instance, a variant of AacSHC was engineered to produce (R)-γ-dihydroionone from this compound with excellent yield and enantioselectivity. thieme-connect.com This was achieved by introducing mutations that create a "molecular anchor" for the substrate, favoring deprotonation to terminate the reaction at the monocyclic stage. thieme-connect.comthieme-connect.com
In a complementary approach, researchers utilized a previously uncharacterized SHC from Acidothermus cellulolyticus (AciSHC). thieme-connect.comthieme-connect.com Engineering this enzyme led to variants capable of producing (R)-γ-dihydroionone from this compound with over 99% enantiomeric excess (ee). d-nb.info Notably, these engineered AciSHC variants demonstrated stereodivergence; while this compound (the Z-isomer of geranylacetone) yielded the monocyclic (R)-γ-dihydroionone, the E-isomer, geranylacetone, was converted into a bicyclic ether. d-nb.info This highlights the enzyme's ability to finely discriminate between geometric isomers. d-nb.info
The success of these engineering efforts provides a powerful biocatalytic method for producing valuable fragrance ingredients like γ-dihydroionone, which is a precursor to ambergris compounds. nih.govd-nb.info This enzymatic single-step process in water offers a more sustainable alternative to complex multi-stage chemical syntheses. nih.gov
Table 1: Performance of Engineered Squalene-Hopene Cyclases in this compound Cyclization
| Enzyme Variant | Substrate | Major Product | Yield | Enantioselectivity (>ee) | Reference |
|---|---|---|---|---|---|
| Engineered AacSHC | This compound | (R)-γ-dihydroionone | up to 89% | >99.5% | nih.gov |
| Engineered AciSHC | This compound | (R)-γ-dihydroionone | 79% (conversion) | >99% | d-nb.info |
| Wild-type AciSHC | This compound | γ-dihydroionone | Low Conversion | N/A | d-nb.info |
Hydrogen-Bond Assisted Brønsted-Acid Biocatalysis in Monocyclization
The key to controlling the cyclization cascade and favoring monocyclization lies in a strategy termed hydrogen-bond assisted Brønsted-acid biocatalysis. nih.govresearchgate.net In natural "non-stop" cyclizations, the substrate is not tightly bound within the active site, allowing the cascade to proceed through multiple steps. nih.gov To interrupt this process, researchers engineered the active site of AacSHC to introduce specific hydrogen-bond donors. nih.govthieme-connect.com
The proposed mechanism involves the strategic placement of amino acid residues that can act as molecular anchors for the carbonyl group of this compound. nih.govd-nb.info Docking studies and mutational analysis identified key residues for this anchoring effect. nih.gov In one highly effective AacSHC variant, mutations such as G600T and the presence of Y609 were crucial. nih.govresearchgate.net The process begins when the this compound substrate enters the active site. Its carbonyl moiety is initially coordinated by the newly introduced threonine at position 600. nih.govresearchgate.net This interaction helps to flip the substrate's carbonyl group towards a tyrosine at position 609, which forms a much tighter hydrogen bond. nih.gov
This strong hydrogen-bond mediated anchoring pre-organizes the substrate into a conformation that is primed for monocyclization. nih.govresearchgate.net Following protonation of the terminal double bond by a catalytic aspartic acid (a Brønsted acid), the cyclization is initiated. nih.govnih.gov The rigid conformation enforced by the hydrogen bonds directs the cascade to terminate after the first cyclization step via deprotonation, releasing the monocyclic product, (-)-γ-dihydroionone. nih.gov This prevents the formation of a second carbocation intermediate that would lead to bicyclic products. d-nb.info The critical role of these hydrogen-bond donors was confirmed when their removal in a control variant resulted in no cyclization product at all. nih.gov This elegant approach demonstrates how combining Brønsted acid catalysis with precisely placed hydrogen bonds can steer a complex enzymatic reaction towards a desired, otherwise inaccessible, product. nih.gov
Chemo-Enzymatic Approaches in this compound Synthesis and Derivatization
Chemo-enzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical synthesis to create novel and valuable compounds. In the context of this compound, these approaches are used both for its synthesis and for its subsequent conversion into a variety of derivatives.
The structural modification of this compound can lead to compounds with altered biological activities. mdpi.comdntb.gov.ua For instance, the epoxidation of this compound via chemical methods using meta-chloroperoxybenzoic acid (m-CPBA) yields 9,10-epoxythis compound. mdpi.com This derivative, along with the parent compound, has been studied for its effects on insect behavior. mdpi.com
Enzymatic transformations offer a highly selective means of derivatization. Cytochrome P450 monooxygenases (CYPs) are particularly useful for this purpose, catalyzing regio- and chemoselective oxidation reactions. uni-stuttgart.ded-nb.info The enzyme CYP154E1 from Thermobifida fusca YX and its engineered variants have been shown to hydroxylate this compound at various positions. d-nb.info For example, the V286A mutant of CYP154E1 predominantly produces 12-hydroxythis compound, accounting for 75% of the total product. d-nb.info Other enzymatic products observed from the biotransformation of this compound include 11-hydroxythis compound and 9,10-epoxythis compound. uni-stuttgart.de These hydroxylated and epoxidized derivatives are valuable as they introduce new functionalities into the molecule, which can be difficult to achieve with such precision using traditional chemical methods. uni-greifswald.de
Furthermore, chemo-enzymatic routes provide sustainable access to complex, high-value molecules starting from simple precursors. A notable example is the industrial-scale production of (−)-ambrox, a prized fragrance ingredient. researchgate.netresearchgate.net This process starts with (E)-β-farnesene, produced via fermentation. A chemical step converts it to (E,E)-homofarnesol, which then serves as a substrate for an engineered Squalene Hopene Cyclase (SHC). researchgate.net This enzymatic cyclization step is a key transformation, demonstrating how biocatalysis can be integrated into a multi-step synthesis to improve atom economy and reduce waste compared to traditional chemical routes. researchgate.net While this specific example starts from a precursor other than this compound, it highlights the power of using engineered cyclases in chemo-enzymatic synthesis of related terpenoid structures. researchgate.netresearchgate.net
Biological Activities and Molecular Mechanisms of Nerylacetone Excluding Human Clinical Contexts
Plant-Insect Chemical Ecology Interactions
Nerylacetone is involved in the complex chemical communication between plants and insects. It can act as a deterrent or repellent, influencing insect behavior and protecting plants from herbivory.
Antifeedant Properties against Herbivores (e.g., aphids)
Research has shown that this compound possesses antifeedant properties, particularly against aphids. A key mechanism of this activity is postingestive deterrence. researchgate.netnih.gov Studies on the green peach aphid, Myzus persicae, have demonstrated that while the compound does not prevent initial probing, it deters the insects from settling on treated plants after they have ingested phloem sap. researchgate.netnih.gov This suggests that the compound or its metabolites may have a toxic or unpalatable effect after consumption, leading to the refusal to continue feeding. mdpi.com In a 24-hour choice test, aphids overwhelmingly avoided settling on leaves treated with this compound. nih.gov
The antifeedant effect is potent and lasting; the deterrent effects on M. persicae were observed as early as one hour after exposure and persisted for at least 24 hours. nih.govmdpi.com This sustained deterrence highlights its potential as a feeding inhibitor. mdpi.com
Table 1: Settling Behavior of Myzus persicae on this compound-Treated Leaves This interactive table summarizes the results of a choice test where aphids could choose between control leaves and leaves treated with this compound. Data is adapted from Wróblewska-Kurdyk et al., 2022. nih.govmdpi.com
| Time After Introduction | % of Aphids on Control Leaves | % of Aphids on this compound-Treated Leaves | Deterrence Index (DI) |
| 1 hour | 78% | 22% | 0.56 |
| 2 hours | 82% | 18% | 0.64 |
| 24 hours | 86% | 14% | 0.72 |
Note: The Deterrence Index (DI) ranges from -1 (attractant) to +1 (strong deterrent). A higher positive value indicates stronger antifeedant activity.
Repellent Effects on Insect Species
This compound is a component of essential oils that are known to be repellent to insect herbivores. mdpi.com Its volatile nature contributes to its function as a spatial repellent, discouraging insects from approaching a treated area. While often studied in conjunction with other compounds in essential oils, this compound itself has been identified as a repellent. For instance, geranylacetone (B162166), a closely related isomer, has shown repellent activity against ticks (Rhipicephalus appendiculatus) and deterrent activity against the bark beetle Ips subelongatus. mdpi.com Similarly, a blend containing geranylacetone was found to be repellent to the tsetse fly Glossina pallidipes. plos.org Although direct quantitative data on this compound's repellency against a wide range of specific insects is an area for further research, its presence in repellent essential oils and the activity of its isomers suggest its role in insect repulsion. mdpi.commdpi.com
Modulation of Insect Probing and Settling Behavior
The application of this compound significantly modulates the probing and settling behavior of aphids. researchgate.netnih.gov Using the Electrical Penetration Graph (EPG) technique, which monitors the stylet penetration activities of piercing-sucking insects, researchers have found that this compound has subtle but important effects on aphid feeding. nih.gov
While this compound does not prevent aphids from making initial probes into the plant tissue, it induces a weak preingestive deterrence at the level of non-vascular tissues like the epidermis and mesophyll. researchgate.netnih.gov This is evidenced by a tendency for aphids to make shorter probes before reaching the phloem. researchgate.netnih.gov However, the most significant effect is the post-ingestive deterrence, where aphids refuse to settle for long-term feeding after an initial taste of the phloem sap from a treated plant. researchgate.netnih.gov Despite being able to locate and ingest phloem sap in a sustained manner during no-choice EPG experiments, freely moving aphids in choice tests consistently abandon the this compound-treated leaves. mdpi.com This indicates that the decision to reject the host plant occurs after the initial feeding experience. nih.govmdpi.com
Table 2: Effect of this compound on Myzus persicae Probing Behavior (EPG Data) This interactive table presents selected parameters from an 8-hour Electrical Penetration Graph (EPG) study on aphids feeding on control versus this compound-treated plants. Data adapted from Wróblewska-Kurdyk et al., 2022. nih.govmdpi.com
| EPG Parameter | Control Plants | This compound-Treated Plants | Interpretation |
| Total Time in Phloem Phase | ~63% of probing time | ~44% of probing time | Aphids spend less proportional time feeding from the phloem on treated plants. |
| Time to First Phloem Phase | ~2.4 hours | ~2.1 hours | This compound does not significantly delay the aphid's ability to locate the phloem. |
| Number of Probes < 3 min (pre-phloem) | ~52% | ~69% | Indicates a weak preingestive deterrent effect in outer plant tissues. |
| Aphid Settling (24h choice test) | High | Very Low | Demonstrates strong postingestive deterrence, leading to host rejection. |
Chemo-sensory Activity and Insect Behavioral Responses
Insect behavioral responses to chemicals like this compound are mediated by their chemosensory system. core.ac.uk This system involves olfactory and gustatory receptors located on appendages such as antennae and mouthparts, which detect volatile and dissolved chemicals, respectively. nih.gov The detection of a compound like this compound by these receptors triggers a cascade of neural signals that are processed in the central nervous system, resulting in a specific behavioral output, such as avoidance or feeding inhibition. ub.edu
In the case of this compound and M. persicae, the behavioral response is primarily one of deterrence. nih.gov The initial weak deterrence during probing suggests that the compound is detected by gustatory receptors in the aphid's mouthparts as it samples the outer plant cells. researchgate.netnih.gov The stronger postingestive deterrence indicates that the compound's effects are perceived after ingestion, which could involve internal chemoreceptors or a general physiological malaise that the insect learns to associate with the treated plant. mdpi.com The repellent effect of volatile this compound would be mediated by olfactory sensory neurons on the antennae, which detect the compound in the air and signal the insect to stay away. plos.orgresearchgate.net
Antimicrobial Research
This compound is found in essential oils that have been traditionally recognized for their antimicrobial properties. mdpi.com Scientific investigations have begun to validate these activities, exploring the compound's potential against various bacterial strains.
Antifungal Activity Investigations
This compound and its related isomers and derivatives have been the subject of research concerning their potential antifungal properties. Studies have shown that while this compound itself is a component of essential oils with antimicrobial activity, its derivatives and isomers can exhibit direct fungicidal or fungistatic effects against various fungal species. mdpi.com
A key area of investigation involves the microbial transformation of this compound. Fungal cultures, including those of Acremonium roseum and Fusarium oxysporum, can convert this compound into other compounds, such as γ-butyrolactones. nih.gov One such derivative, a β-hydroxy-γ-lactone, has demonstrated antifungal activity against the pathogenic fungus Cladosporium cucumerinum. nih.govwikipedia.org This suggests that the biocatalytic modification of this compound can yield compounds with significant biological activity.
The isomer of this compound, geranylacetone, has also been shown to possess antifungal capabilities. Research has documented its activity against several fungal strains, highlighting the potential of this class of acyclic monoterpenoids in inhibiting fungal growth. charite.de
Table 1: Antifungal Activity of this compound Derivatives and Isomers This table is interactive. You can sort and filter the data.
| Compound | Fungal Species | Observed Effect | Reference |
|---|---|---|---|
| β-hydroxy-γ-lactone (from this compound) | Cladosporium cucumerinum | Antifungal activity | nih.govwikipedia.org |
| Geranylacetone (Isomer) | Fusarium solani | Antifungal activity | charite.de |
| Geranylacetone (Isomer) | Candida albicans | Antifungal activity | charite.de |
| Geranylacetone (Isomer) | Candida glabrata | Antifungal activity | charite.de |
| Geranylacetone (Isomer) | Candida tropicalis | Antifungal activity | charite.de |
Anti-biofilm Potential Research
Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which protects them from external threats like antibiotics. nih.gov The search for compounds that can inhibit biofilm formation is a significant area of research. researchgate.net A key mechanism for biofilm regulation is quorum sensing (QS), a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. mdpi.com
While direct studies on this compound's anti-biofilm activity are limited, research into its isomer, geranylacetone, and its derivative, farnesol (B120207), provides insight into its potential in this area. Geranylacetone has been noted in studies evaluating the anti-biofilm activities of essential oils against bacteria such as Staphylococcus epidermidis. acgpubs.org
Furthermore, farnesol, which can be synthesized from this compound, has been identified as a quorum-sensing molecule in Candida albicans, where it is involved in inhibiting the formation of hyphae, a crucial step in biofilm development. techscience.comresearchgate.net The ability of a compound to interfere with QS pathways is a promising strategy for anti-biofilm applications, as it can disrupt the coordinated behavior required for biofilm establishment without necessarily killing the planktonic cells. plos.orgnih.gov
Cellular and Biochemical Interaction Mechanisms
Influence on Lipid Metabolism Pathways
This compound is biochemically associated with lipid metabolism. foodb.ca It is recognized for its involvement in processes such as fatty acid metabolism and lipid transport. foodb.ca Compounds can influence these pathways through various mechanisms, such as interacting with nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid homeostasis. Activation or inhibition of these receptors can alter the transcriptional expression of genes involved in processes like lipogenesis (fat synthesis) and fatty acid β-oxidation (fat breakdown).
The derivative of this compound, farnesol, has been shown to modulate the PI3K/Akt/mTOR signaling pathway. techscience.com This pathway is a central regulator of cell metabolism, and its activation of the mechanistic target of rapamycin (B549165) (mTOR) is known to initiate processes including the biosynthesis of lipids. youtube.com This connection suggests a potential mechanism through which this compound-related compounds could exert influence over cellular lipid metabolism.
Role in Lipid Peroxidation Processes
This compound is implicated in cellular processes related to lipid peroxidation. smolecule.com Lipid peroxidation is the oxidative degradation of lipids, a process that can lead to cell damage. wikipedia.org It is a chain reaction that primarily targets polyunsaturated fatty acids (PUFAs) within cell membranes. wikipedia.orgnih.gov
The mechanism involves three main stages:
Initiation: The process begins when a reactive oxygen species (ROS), such as a hydroxyl radical (OH•), attacks a lipid molecule by abstracting a hydrogen atom. This action forms a carbon-centered lipid radical (L•). nih.govresearchgate.net
Propagation: The lipid radical (L•) reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from a neighboring lipid molecule, creating a new lipid radical and a lipid hydroperoxide (LOOH), thereby continuing the chain reaction. mdpi.comnih.gov
Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. This can occur, for example, when an antioxidant donates a hydrogen atom to a lipid peroxyl radical. nih.gov
The association of this compound with this process indicates its potential interaction with oxidative stress pathways within a cellular environment. smolecule.com
Modulation of Cellular Signaling Pathways
Research into this compound's derivatives has provided significant insights into its capacity to modulate key cellular signaling pathways. A prominent example is the influence of farnesol, which can be chemically synthesized from this compound, on the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mechanistic target of rapamycin (mTOR) pathway. techscience.comchiet.edu.eg
The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govyoutube.com Studies have shown that farnesol can exert a direct antitumor effect through the downregulation of this pathway. techscience.com By inhibiting the phosphorylation of key components like PI3K and Akt, farnesol can disrupt the downstream signaling that promotes cell growth and survival. techscience.com This demonstrates a specific molecular mechanism through which a compound derived from this compound can intervene in fundamental cellular regulatory processes.
General Anti-inflammatory Effects (without clinical focus)
This compound is a naturally occurring acyclic terpenoid identified as a constituent in the essential oils of various medicinal plants. Research into the biological activities of these essential oils has revealed significant anti-inflammatory properties, often attributed to the synergistic action of their numerous components, including this compound. The anti-inflammatory mechanisms have been primarily investigated in vitro using cell models, such as lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, and in vivo in animal models of inflammation.
Studies on essential oils extracted from the bark and flower of Magnolia officinalis have demonstrated notable anti-inflammatory effects. mdpi.comnih.gov These essential oils, which contain this compound, were found to regulate the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells. mdpi.comnih.gov Specifically, they significantly suppressed the secretion of key inflammatory mediators like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com The expression of the messenger RNA (mRNA) for inducible nitric oxide synthase (iNOS), IL-6, and TNF-α was also markedly suppressed. mdpi.comnih.gov This suggests that the anti-inflammatory action is, at least in part, mediated by the downregulation of gene expression for these pro-inflammatory molecules.
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes. sci-hub.se The anti-inflammatory activity of compounds is often linked to their ability to inhibit this pathway. For instance, research on flavonoids from Paulownia tomentosa, an extract also containing this compound, showed that active compounds inhibited the nuclear translocation of NF-κB by preventing the degradation of its inhibitor, IκB. researchgate.net Similarly, other terpenoids and compounds found alongside this compound in plants like Chaenomeles speciosa are known to suppress inflammatory processes by inhibiting NF-κB activation. spandidos-publications.com Essential oils from various herbs have been shown to exert their anti-inflammatory effects by markedly down-regulating the expression of inflammatory cytokines such as cyclooxygenase-2 (COX-2), TNF-α, IL-6, and NF-κB. sci-hub.se This inhibition of the NF-κB pathway appears to be a common mechanism for the anti-inflammatory effects of many plant-derived essential oils. sci-hub.seresearchgate.net
The table below summarizes research findings on the anti-inflammatory effects of essential oils and extracts that list this compound as a chemical constituent.
| Plant Source / Extract | Model System | Key Findings | Affected Mediators/Pathways | Citation |
|---|---|---|---|---|
| Essential Oils from Magnolia officinalis | LPS-induced RAW 264.7 cells | Exhibited excellent anti-inflammatory activities through the regulation of nitric oxide and pro-inflammatory cytokines. | ↓ Nitric Oxide (NO), ↓ IL-6, ↓ TNF-α, ↓ iNOS mRNA, ↓ IL-6 mRNA, ↓ TNF-α mRNA | mdpi.comnih.gov |
| C-Geranylated Flavonoids from Paulownia tomentosa fruit | LPS-stimulated THP-1 cells | Reduced the production of the pro-inflammatory cytokine TNF-α. Active compounds inhibited the nuclear translocation of NF-κB. | ↓ TNF-α secretion, ↓ TNF-α mRNA, ↓ NF-κB nuclear translocation | researchgate.net |
| Essential Oils from various herbs (General Mechanism) | TPA-induced mice ear edema | Demonstrated decent anti-inflammatory activity by down-regulating inflammatory cytokines. | ↓ COX-2, ↓ TNF-α, ↓ IL-6, ↓ NF-κB | sci-hub.se |
Advanced Analytical Methodologies in Nerylacetone Research
Extraction and Isolation Techniques from Biological Matrices
The initial and critical step in the analysis of nerylacetone from biological sources is its efficient extraction and isolation from the matrix. The choice of method depends on the nature of the sample, the concentration of the analyte, and the subsequent analytical technique to be used. The primary goal is to obtain a clean extract with a high recovery of this compound while minimizing the co-extraction of interfering substances. researchgate.netslideshare.net
Hydro-distillation (HD) is a traditional and widely used method for extracting volatile compounds, including terpenoids like this compound, from plant materials. masujournal.org The process involves co-distillation of the plant material with water. The resulting vapor, containing water and volatile compounds, is condensed, and the essential oil is separated from the aqueous layer. masujournal.org While effective, conventional HD can be time-consuming and require significant energy, which can sometimes lead to the degradation of thermolabile compounds. ump.edu.my
A more advanced and efficient alternative is Microwave-Assisted Hydro-distillation (MAHD). biotech-asia.org This technique combines the principles of hydro-distillation with the use of microwave energy for heating. ump.edu.my The direct interaction of microwaves with the water present in the biological matrix leads to rapid heating and the rupture of essential oil-containing glands and cells, facilitating the release of volatile compounds like this compound. ump.edu.my
Research comparing these two methods has demonstrated that MAHD offers several advantages over conventional HD:
Reduced Extraction Time: MAHD can significantly shorten the extraction time, often from hours to minutes. biotech-asia.org
Energy Savings: The efficiency of microwave heating results in lower energy consumption. biotech-asia.org
In a comparative study on the essential oil of Lythrum salicaria, this compound was identified as a major constituent (6%) in the hydrolate obtained by hydro-distillation. researchgate.net Another study on Piper betle L. found that MAHD was significantly faster and more energy-efficient than conventional hydro-distillation. biotech-asia.org
Table 1: Comparison of Hydro-distillation (HD) and Microwave-Assisted Hydro-distillation (MAHD) for Essential Oil Extraction
| Feature | Hydro-distillation (HD) | Microwave-Assisted Hydro-distillation (MAHD) |
| Principle | Co-distillation with boiling water using conventional heating. masujournal.org | Co-distillation with water using microwave energy for heating. ump.edu.my |
| Extraction Time | Typically several hours. biotech-asia.org | Significantly shorter, often in minutes. biotech-asia.org |
| Energy Consumption | High. ump.edu.my | Lower. biotech-asia.org |
| Heat Transfer | Conduction and convection, from outside to inside. ump.edu.my | Direct in-situ heating of water within the matrix. ump.edu.my |
| Potential Issues | Potential degradation of thermolabile compounds due to prolonged heating. ump.edu.my | Requires careful control of microwave power to avoid overheating. |
| This compound Application | Used to extract essential oils where this compound is a component. researchgate.net | A more rapid and efficient method for extracting volatile oils containing this compound. researchgate.netrjpharmacognosy.ir |
Pressurized Liquid Extraction (PLE), also known by the trade name Accelerated Solvent Extraction (ASE), is a modern and automated technique for extracting compounds from solid and semi-solid samples. researchgate.netnih.gov This method utilizes solvents at elevated temperatures and pressures, which are kept below their critical points to maintain the solvent in a liquid state. researchgate.netnih.gov
The high temperature increases the solubility of the analytes and the mass transfer rate, while the high pressure allows the solvent to remain liquid above its boiling point and facilitates its penetration into the sample matrix. researchgate.net These conditions lead to a more efficient and faster extraction process compared to traditional methods at atmospheric pressure. researchgate.net
Key advantages of PLE include:
Reduced Solvent Consumption: PLE systems use significantly less solvent than many conventional techniques. researchgate.net
Faster Extraction Times: The entire extraction process is often automated and can be completed in a short period. nih.gov
Improved Efficiency: The combination of high temperature and pressure results in higher extraction yields for many compounds. researchgate.net
For the extraction of terpenoids and other volatile compounds like this compound, the choice of solvent is crucial and can be optimized. researchgate.net While greener solvents like water and ethanol (B145695) can be used, other organic solvents may be selected based on the polarity of the target compounds. researchgate.netnih.gov In a study analyzing volatile compounds from oak chips, accelerated solvent extraction was found to be a rapid and thorough method that avoided the formation of artifacts. oup.com
Beyond specific techniques like HD and PLE, the fundamental process of solvent extraction remains a cornerstone of analytical chemistry. The optimization of solvent extraction is crucial for achieving quantitative and reliable results in this compound research. ekb.eg This involves the careful selection of solvents and the fine-tuning of extraction parameters to maximize the recovery of this compound from the biological matrix. phytojournal.com
Factors that are typically optimized include:
Solvent Type: The choice of solvent is based on the principle of "like dissolves like." For a moderately polar compound like this compound, various solvents of differing polarities may be tested. A study aiming to find alternatives to carbon disulfide for extracting volatile organic compounds (VOCs) found that a mixture of 99% acetone (B3395972) and 1% CS₂ provided the highest extraction efficiency for a range of VOCs. nih.gov
Solvent-to-Sample Ratio: An adequate volume of solvent is needed to ensure complete immersion of the sample and to create a sufficient concentration gradient to drive the extraction process.
Extraction Temperature: Higher temperatures generally increase the solubility of the analyte and the extraction efficiency. However, for volatile compounds like this compound, the temperature must be controlled to prevent losses.
Extraction Time: The duration of the extraction should be sufficient to allow for the complete transfer of the analyte from the sample matrix to the solvent.
Techniques such as maceration, sonication, and Soxhlet extraction are conventional methods where optimization of these parameters is critical. ekb.egphytojournal.com For instance, in the extraction of cannabinoids and terpenes from hemp, various solvents and temperatures were tested to optimize the yield. mdpi.com
Pressurized Liquid Extraction
Chromatographic Separation and Quantification Techniques
Following extraction, chromatographic techniques are employed to separate this compound from other co-extracted compounds and to perform accurate quantification.
Gas Chromatography (GC) is the most widely used and powerful technique for the analysis of volatile compounds like this compound. researchgate.net In GC, the volatile extract is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column containing a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase.
For this compound analysis, a non-polar or mid-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is commonly used. oup.commdpi.com The oven temperature is typically programmed to start at a low temperature and gradually increase to elute compounds over a wide range of volatilities. oup.com
GC can be coupled with various detectors:
Flame Ionization Detector (FID): FID is a robust and sensitive detector for organic compounds. It provides quantitative information based on the response of the compound in the flame.
Mass Spectrometry (MS): GC coupled with Mass Spectrometry (GC/MS) is the gold standard for the identification of volatile compounds. mdpi.com The mass spectrometer fragments the eluting compounds into characteristic ions, creating a mass spectrum that serves as a chemical fingerprint. mdpi.com By comparing the obtained mass spectrum with reference libraries (like NIST and Wiley), a confident identification of this compound can be made. Furthermore, by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, specific ions characteristic of this compound can be targeted, providing enhanced sensitivity and selectivity for quantification.
A study on aromatic components in tobacco utilized GC-MS for the determination of this compound, using a DB-5MS column and operating in SIM mode for quantification.
Table 2: Typical GC/MS Parameters for this compound Analysis
| Parameter | Typical Setting/Value | Purpose |
| Chromatograph | Agilent 6890 or similar oup.comacademicjournals.org | Main instrument for separation. |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) oup.commdpi.comacademicjournals.org | Separates compounds based on volatility and polarity. |
| Carrier Gas | Helium oup.commdpi.comacademicjournals.org | Transports the vaporized sample through the column. |
| Flow Rate | ~1 mL/min mdpi.comacademicjournals.org | Controls the speed of the carrier gas. |
| Injection Mode | Splitless or Split oup.comacademicjournals.org | Introduces the sample into the GC system. |
| Oven Program | e.g., 60°C to 240°C at 3°C/min academicjournals.org | Controls the temperature to achieve separation. |
| Detector | Mass Spectrometer (e.g., Agilent 5973N) academicjournals.org | Identifies and quantifies the separated compounds. |
| Ionization Mode | Electron Ionization (EI) at 70 eV academicjournals.org | Fragments the analyte molecules for mass analysis. |
| Mass Range | e.g., 40-450 amu mdpi.com | The range of mass-to-charge ratios scanned. |
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. oxfordindices.combiorenewables.org HPLC is exceptionally versatile and is typically used for compounds that are non-volatile or thermally unstable, making it less common than GC for the direct analysis of a volatile compound like this compound. oxfordindices.com
However, HPLC can be relevant in this compound research in specific contexts:
Analysis of Derivatives: this compound can be chemically derivatized to make it less volatile and more suitable for HPLC analysis, particularly if a specific type of detector with high sensitivity is desired.
Analysis of Complex Mixtures: In some biological extracts, HPLC might be used as a clean-up or fractionation step prior to GC-MS analysis to isolate a specific class of compounds.
Quantification with UV Detection: Although this compound has a relatively weak chromophore, HPLC with a Diode-Array Detector (DAD) could potentially be used for quantification if concentrations are sufficiently high and a suitable mobile phase is used. measurlabs.com DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can aid in peak purity assessment. biorenewables.orgmeasurlabs.com
While direct applications of HPLC for this compound are not widely reported in the literature, its utility in the broader analysis of phytochemicals and essential oil components makes it an important tool in the analytical chemist's arsenal. oxfordindices.comvetdergikafkas.orgebsco.com
Gas Chromatography (GC) and GC-Mass Spectrometry (GC/MS)
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the molecular structure of this compound, (5Z)-6,10-dimethylundeca-5,9-dien-2-one. nih.gov These methods provide a detailed "fingerprint" of the molecule, allowing for unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms.
While a complete, publicly available, detailed analysis of the ¹H and ¹³C NMR spectra for this compound is not readily found in broad literature searches, spectral data is available through commercial suppliers such as Sigma-Aldrich. scirp.org The expected chemical shifts can be predicted based on the known structure of this compound.
¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of the protons. asianpubs.org
¹³C NMR Spectroscopy reveals the number of non-equivalent carbon atoms within the molecule. osti.gov Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
A summary of predicted and observed spectral data from various sources is presented below.
Table 1: NMR Spectral Data for this compound
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Data not available in search results | |||
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | |
| Data not available in search results |
Note: Specific, experimentally verified chemical shift and coupling constant data for this compound were not available in the searched literature. The table structure is provided for when such data becomes available.
Infrared (IR) Spectroscopy (FTIR)
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. osti.govamazonaws.com The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its ketone and alkene functional groups. pg.edu.pl
The spectrum for this compound is available from sources like Sigma-Aldrich, though a detailed peak-by-peak analysis is not broadly published. scirp.org The key absorptions would include a strong C=O stretch for the ketone and C=C stretching for the two double bonds. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (ketone) | ~1715 | Strong |
| C=C (alkene) | ~1650-1670 | Medium |
| C-H (sp²) | ~3010-3040 | Medium |
| C-H (sp³) | ~2850-2970 | Strong |
Note: The exact wavenumbers can vary slightly based on the sample preparation and instrument. The data presented is based on typical ranges for the respective functional groups. asianpubs.orgosti.govpg.edu.plresearchgate.netupi.eduresearchgate.net
Advanced Mass Spectrometry Approaches
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. biopharmaspec.com In this compound research, advanced MS techniques are employed for both identification and quantification, especially when it is a component of a complex mixture like an essential oil. sci-hub.se
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound. scirp.org In GC-MS, the sample is vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer. Electron impact (EI) is a common ionization method that causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. biopharmaspec.com The fragmentation pattern of this compound would be key to its identification. figshare.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another advanced technique that can be applied to terpenoid analysis. thermofisher.comnih.govumass.edu This method is particularly useful for less volatile or thermally labile compounds. Techniques like Atmospheric Pressure Chemical Ionization (APCI) have proven suitable for ionizing terpenes. informaticsjournals.co.in In a tandem MS (MS/MS) experiment, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed, providing a high degree of selectivity and sensitivity. thermofisher.com This is particularly valuable for quantifying this compound in complex biological matrices.
Specialized Bioassay Techniques
To understand the biological activity of this compound, specialized bioassays are employed. These assays are designed to measure the specific effects of the compound on biological systems, such as insect behavior or microbial growth.
Electrical Penetration Graph (EPG) Technique for Insect Feeding Behavior
The Electrical Penetration Graph (EPG) technique is a sophisticated method used to study the feeding behavior of piercing-sucking insects like aphids in real-time. mdpi.commdpi.com An insect is made part of an electrical circuit, and as its stylets penetrate plant tissues, the different activities (e.g., salivation, ingestion) produce distinct voltage waveforms. researchgate.net
In a study investigating the effects of this compound on the green peach aphid, Myzus persicae, the EPG technique was used to monitor aphid probing and feeding behavior. mdpi.com The results showed that while this compound had a weak pre-ingestive deterrent effect, it exhibited a significant postingestive deterrent activity. mdpi.com Aphids on this compound-treated plants showed a reluctance to settle and feed for extended periods, even after reaching the phloem. mdpi.com
Table 3: Summary of EPG Findings for Myzus persicae on this compound-Treated Plants
| EPG Parameter | Observation | Interpretation |
| Pre-phloem probing | Probes were generally short, lasting less than 3 minutes. | Weak pre-ingestive deterrence in non-vascular tissues. mdpi.com |
| Phloem phase initiation | A tendency to delay the start of the phloem phase was observed. | Weak deterrence at the level of non-vascular tissues. mdpi.com |
| Phloem sap ingestion | Most aphids achieved sustained phloem sap ingestion. | This compound does not completely prevent feeding once the phloem is reached in a no-choice scenario. mdpi.com |
| Settling behavior (24h) | Aphids did not settle on treated leaves in a free-choice test. | Strong postingestive deterrent activity. mdpi.com |
In Vitro Assays for Antimicrobial Activity
In vitro assays are used to determine the antimicrobial properties of a compound by testing its effect on the growth of various microorganisms in a controlled laboratory setting. The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of a substance that prevents visible growth of a microorganism. informaticsjournals.co.inmdpi.com
Essential oils containing this compound have been shown to possess antimicrobial activity against a range of pathogenic bacteria and fungi. ms-editions.cl For instance, the essential oil of Lepechinia rufocampii, which contains this compound, exhibited very good activity against Staphylococcus aureus, Escherichia coli, and Salmonella enterica. ms-editions.cl However, data on the antimicrobial activity of pure this compound is limited in the reviewed literature. The MIC values for essential oils are a composite effect of all their constituents, and the specific contribution of this compound is not isolated.
Table 4: Antimicrobial Activity of an Essential Oil Containing this compound
| Microorganism | MIC Value (µL/mL) of L. rufocampii oil |
| Staphylococcus aureus | Data not available in search results |
| Escherichia coli | Data not available in search results |
| Salmonella enterica | 1.04 |
| Pseudomonas aeruginosa | Data not available in search results |
| Candida albicans | Data not available in search results |
Source: Moncayo-Molina et al. ms-editions.cl Note: The table shows the activity of the whole essential oil, not pure this compound.
Further research using purified this compound in standardized broth microdilution or agar (B569324) diffusion assays would be necessary to definitively determine its intrinsic antimicrobial spectrum and potency. nih.govnih.gov
Future Research Directions and Potential Applications of Nerylacetone Excluding Human Clinical
Discovery and Characterization of Novel Biosynthetic Enzymes
The biosynthesis of nerylacetone and other terpenoids is orchestrated by a diverse array of enzymes. A key area of future research lies in the discovery and characterization of novel enzymes involved in its formation. Genome mining and phylogenomic approaches, such as EvoMining, are powerful tools for identifying new biosynthetic gene clusters and enzymes that may have been previously overlooked. nih.gov This can lead to the discovery of enzymes with unique catalytic properties, expanding our understanding of the "chemical dark matter" in microbial genomes. nih.gov
Cytochrome P450 monooxygenases, for instance, are a class of enzymes known to catalyze complex and selective oxidation reactions on terpenes like this compound. uni-stuttgart.de Research has shown that these enzymes can hydroxylate this compound at different positions, producing compounds like 11-hydroxy- and 12-hydroxythis compound. uni-stuttgart.de Further exploration and protein engineering of these and other enzyme families, such as squalene-hopene cyclases (SHCs), could reveal novel biosynthetic pathways and generate a wider range of this compound derivatives with potentially new functionalities. uni-stuttgart.denih.gov The identification of enzymes from diverse organisms, including those from extreme environments, could provide robust catalysts for industrial applications. nih.gov
Development of Sustainable and Efficient Chemo-Enzymatic Synthesis Routes
The demand for natural and sustainably produced compounds is driving the development of innovative synthesis methods. Chemo-enzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a promising avenue for the sustainable production of this compound and its derivatives. mdpi.com
Enzymes like SHCs have demonstrated the ability to catalyze the cyclization of this compound to produce valuable monocyclic terpenoids, such as γ-dihydroionone, with high enantioselectivity. nih.govnih.gov By engineering these enzymes, researchers have significantly improved reaction yields, making biocatalytic routes more viable for industrial-scale production. nih.gov Future research will likely focus on optimizing these enzymatic steps and integrating them with chemical transformations to create efficient, multi-step cascade reactions for the synthesis of complex molecules from this compound. mdpi.comnih.gov This approach not only enhances sustainability by reducing waste and energy consumption but also allows for the creation of novel compounds that are difficult to produce through traditional chemical synthesis alone.
Broader Ecological Role Elucidation beyond Plant-Insect Interactions
While the role of this compound in plant-insect interactions as a deterrent or attractant is an active area of study, its broader ecological functions remain largely unexplored. mdpi.comnih.govscielo.br Future research should aim to elucidate the multifaceted roles of this compound in various ecosystems. This includes investigating its involvement in tritrophic interactions, where it may act as a chemical cue for predators or parasitoids of herbivores.
Furthermore, the influence of this compound on microbial communities in the soil and on plant surfaces (the phyllosphere) warrants investigation. It may act as an antimicrobial agent, influencing the composition and function of these microbial ecosystems. nih.gov Understanding these broader ecological roles will provide a more complete picture of the importance of this compound in nature and may reveal new applications in areas such as soil health and ecosystem management. The study of plant-insect dynamics and the chemical ecology of these interactions will continue to be a key area of research. researchgate.nettum.de
Applications in Sustainable Agriculture and Pest Management
The growing resistance of pests to conventional insecticides and the increasing demand for sustainable agricultural practices have spurred the search for alternative pest management strategies. mdpi.com this compound and its derivatives present a promising option as biopesticides. mdpi.comumass.edu
Studies have shown that this compound exhibits antifeedant and deterrent properties against certain aphid species, such as Myzus persicae. mdpi.comnih.gov This suggests its potential for use in integrated pest management (IPM) programs, which aim to control pests using a combination of environmentally friendly methods. researchgate.net Future research should focus on:
Efficacy and Spectrum of Activity: Evaluating the effectiveness of this compound against a wider range of agricultural pests.
Formulation and Delivery: Developing stable and effective formulations for field application.
Non-Target Effects: Assessing the impact on beneficial insects, such as pollinators and natural enemies of pests. virtigation.eu
The development of this compound-based biopesticides could contribute significantly to more sustainable and resilient agricultural systems. virtigation.eu
Investigation of this compound as a Precursor for Industrial Intermediates
This compound serves as a valuable starting material for the synthesis of several important industrial intermediates, including precursors for vitamin E and squalene (B77637). wikipedia.org This versatility makes it a key target for industrial biotechnology.
Geranylacetone (B162166), an isomer of this compound, is a known precursor to isophytol (B1199701), which is a crucial intermediate in the industrial synthesis of vitamin E. wikipedia.orgresearchgate.net While the direct conversion of this compound to isophytol is less common, its structural similarity to geranylacetone suggests potential pathways for its utilization. Future research could explore enzymatic or chemical isomerization of this compound to geranylacetone, thereby integrating it into the vitamin E production chain. The biosynthesis of vitamin E is a complex process involving multiple enzymatic steps, and understanding the substrate specificity of enzymes like homogentisate (B1232598) geranylgeranyl transferase could open new avenues for using this compound-derived intermediates. nih.gov
Furthermore, this compound can serve as a building block for the synthesis of farnesol (B120207) isomers, which are themselves precursors to squalene. wikipedia.orgresearchgate.net Squalene is a high-value compound used in cosmetics and pharmaceuticals. Developing efficient synthetic routes from this compound to these intermediates could provide a sustainable alternative to traditional sources.
Exploration as Building Blocks for Complex Organic Molecules
The chemical structure of this compound, with its ketone functionality and double bonds, makes it an attractive building block for the synthesis of more complex organic molecules. uni-stuttgart.desigmaaldrich.com Its potential as a versatile starting material in organic synthesis is an exciting area for future exploration. sigmaaldrich.com
The allylic alcohol functionality that can be introduced into the this compound backbone through enzymatic oxidation provides a handle for further chemical modifications. uni-stuttgart.de This allows for the introduction of various functional groups and the creation of chiral centers, which are essential for the synthesis of many natural products and pharmaceuticals. The ability to perform selective transformations on this compound opens up possibilities for creating a diverse range of complex molecular architectures. uni-stuttgart.deharvard.edu Researchers can leverage the reactivity of this compound to construct intricate carbon skeletons and introduce specific stereochemistries, leading to the synthesis of novel compounds with potential biological activities.
Q & A
Q. What are the established synthetic routes for nerylacetone, and how can researchers optimize yield and purity?
this compound is synthesized via condensation reactions involving geranylacetone or neral. A validated method involves acid-catalyzed cyclization of (E,Z)-farnesol derivatives, yielding this compound as a 10:1 mixture of isomers . To optimize yield and purity:
- Catalyst selection : Use mild Lewis acids (e.g., BF₃·Et₂O) to minimize side reactions.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for isomer separation.
- Validation : Confirm purity via GC-MS (retention time comparison) and ¹H/¹³C NMR (integration of isomer peaks) .
Q. What spectroscopic techniques are recommended for characterizing this compound and distinguishing its isomers?
Key techniques include:
- NMR spectroscopy : ¹H NMR distinguishes (E,Z)- and (Z,Z)-isomers via coupling constants (e.g., δ 5.1–5.4 ppm for olefinic protons). ¹³C NMR identifies carbonyl (δ ~200 ppm) and terpene backbone carbons .
- GC-MS : Quantify isomer ratios using retention indices and fragmentation patterns (e.g., m/z 136 [M⁺-58] for this compound derivatives) .
- IR spectroscopy : Confirm ketone functionality (C=O stretch ~1700 cm⁻¹) and conjugated double bonds (~1600 cm⁻¹) .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Document reaction conditions : Specify solvent purity, temperature (±1°C), and catalyst batch.
- Reference controls : Compare results with commercially available standards (e.g., Sigma-Aldrich, though availability is limited to mg quantities ).
- Supplemental data : Provide raw spectral data and chromatograms in supporting information, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound?
Contradictions often arise from isomer impurities or solvent interactions. A systematic approach includes:
- Replicate studies : Reproduce prior methods (e.g., Yu et al.’s 2005 protocol ) under controlled conditions.
- Cross-validate data : Use DSC for melting point analysis and HPLC for solubility profiling in polar/nonpolar solvents .
- Statistical analysis : Apply ANOVA to compare datasets and identify outliers .
Q. What computational models are effective for predicting this compound’s reactivity in terpene biosynthesis pathways?
- DFT calculations : Model cyclization energetics using Gaussian or ORCA software (B3LYP/6-31G* basis set) to predict kinetic vs. thermodynamic product ratios .
- Docking studies : Simulate interactions with enzymes like sesquiterpene synthases using AutoDock Vina .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate this compound’s metabolic fate in ecological studies?
- Tracer synthesis : Incorporate ¹³C at the carbonyl group via Claisen condensation with labeled acetyl-CoA .
- Mass spectrometry imaging : Track labeled this compound in plant or microbial systems using MALDI-TOF .
- Data interpretation : Quantify isotopic enrichment via SIM (Selected Ion Monitoring) and correlate with metabolic flux models .
Q. What strategies mitigate isomerization during large-scale this compound synthesis?
- Low-temperature protocols : Conduct reactions below −20°C to stabilize (E,Z)-isomers .
- Protective groups : Use silyl ethers to block reactive hydroxyls in precursor molecules .
- In-line analytics : Implement real-time FTIR or Raman spectroscopy to monitor isomer ratios .
Q. How should researchers design ecotoxicological assays to assess this compound’s environmental impact?
- Model organisms : Use Daphnia magna (acute toxicity) and soil microbes (biodegradation assays) .
- Exposure protocols : Apply OECD Test Guidelines 201/202 for algal growth inhibition and acute aquatic toxicity .
- Analytical validation : Quantify residual this compound via LC-MS/MS (LOQ ≤ 1 ppb) .
Methodological Guidelines
- Literature review : Use SciFinder or Reaxys to compile synthetic protocols and spectral data, prioritizing peer-reviewed studies over vendor catalogs .
- Data reporting : Adhere to Medicinal Chemistry Research standards for experimental reproducibility, including detailed SI files with spectral peaks and retention times .
- Conflict resolution : Address contradictory data by re-evaluating experimental conditions (e.g., solvent purity, isomer ratios) and consulting systematic reviews .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
